molecular formula C20H15Cl2N3O2S B5822924 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

Cat. No.: B5822924
M. Wt: 432.3 g/mol
InChI Key: XYBILMJGISFSRB-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a pyrazole ring, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl group and the naphthalenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions may involve the use of halogenating agents or organometallic reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(2,3-dichlorophenyl)thiourea
  • N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N’-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c21-17-7-5-16(20(22)10-17)12-25-13-18(11-23-25)24-28(26,27)19-8-6-14-3-1-2-4-15(14)9-19/h1-11,13,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBILMJGISFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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